molecular formula C7H8ClNO3S B13217277 (2-Methoxypyridin-3-yl)methanesulfonyl chloride

(2-Methoxypyridin-3-yl)methanesulfonyl chloride

Cat. No.: B13217277
M. Wt: 221.66 g/mol
InChI Key: JCMZNFBXBXIFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxypyridin-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, featuring a methanesulfonyl chloride group attached to the 3-position of a 2-methoxypyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide and sulfonate ester derivatives.

    Coupling Reactions: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

(2-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonamide groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the pyridine ring.

    (2-Methoxypyridin-3-yl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.

    (2-Methoxypyridin-3-yl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.

Uniqueness

(2-Methoxypyridin-3-yl)methanesulfonyl chloride is unique due to the presence of both the methanesulfonyl chloride group and the 2-methoxypyridine ring. This combination allows for versatile reactivity and a wide range of applications in organic synthesis and scientific research.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-6(3-2-4-9-7)5-13(8,10)11/h2-4H,5H2,1H3

InChI Key

JCMZNFBXBXIFHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.